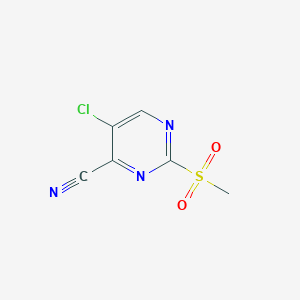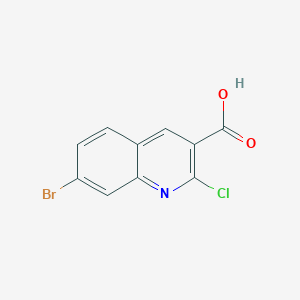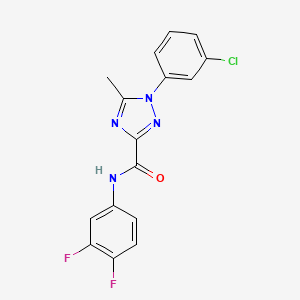
Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate is a lipid compound with the molecular formula C27H55NO3 and a molecular weight of 441.73 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(octadecyl)amino)octanoic acid . The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in drug formulations and as a carrier for therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Similar structure but lacks the octadecyl group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Contains an additional oxo group and undecyloxy substituent.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(octadecyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. These properties make it particularly useful in lipid-based applications and research .
Properties
Molecular Formula |
C45H91NO3 |
|---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl(octadecyl)amino]octanoate |
InChI |
InChI=1S/C45H91NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h44,47H,4-43H2,1-3H3 |
InChI Key |
YRBBPTAONRHLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)

![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)

![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)

